4-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]-6-(2-methylimidazol-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3S/c1-15-4-5-17(29-3)18(12-15)30(27,28)25-10-8-24(9-11-25)19-13-20(23-14-22-19)26-7-6-21-16(26)2/h4-7,12-14H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRPEXBNSGFHQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
The introduction of the 2-methylimidazole group at position 6 of the pyrimidine ring is achieved through a nucleophilic aromatic substitution (SNAr) reaction.
Procedure :
4,6-Dichloropyrimidine (1.0 equiv) is reacted with 2-methylimidazole (1.2 equiv) in dimethylformamide (DMF) at 80°C for 12 hours in the presence of potassium carbonate (2.0 equiv). The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated by precipitation in ice water, yielding 4-chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine as a white solid (78% yield).
Characterization Data :
Synthesis of 4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazine
The sulfonylated piperazine intermediate is prepared via a two-step protocol:
Step 1: Sulfonylation of Piperazine
Piperazine (1.0 equiv) is treated with 2-methoxy-5-methylbenzenesulfonyl chloride (1.1 equiv) in dichloromethane (DCM) at 0°C. Triethylamine (2.5 equiv) is added dropwise to scavenge HCl, and the mixture is stirred for 4 hours at room temperature. The product is extracted with DCM, washed with brine, and dried over MgSO4, yielding 4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine (85% yield).
Step 2: Boc Protection (Optional)
To avoid over-sulfonylation, the secondary amine of piperazine is protected using di-tert-butyl dicarbonate (Boc2O) in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP). The Boc-protected derivative is isolated in 92% yield.
Characterization Data :
- IR (KBr) : 1345 cm⁻¹ (S=O asymmetric stretching), 1160 cm⁻¹ (S=O symmetric stretching).
- 13C NMR (100 MHz, CDCl3) : δ 156.2 (SO2), 132.5 (aromatic C), 55.8 (OCH3), 21.3 (CH3).
Final Assembly of the Target Compound
Coupling of Intermediates
The Boc-protected sulfonylated piperazine (1.2 equiv) is reacted with 4-chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine (1.0 equiv) in acetonitrile at reflux for 8 hours using cesium carbonate (2.0 equiv) as a base. After Boc deprotection with hydrochloric acid (2M in dioxane), the crude product is purified via recrystallization from ethanol/water (7:3), affording the target compound as a crystalline solid (65% overall yield).
Optimization Insights :
- Solvent Screening : Acetonitrile outperformed DMF and THF in minimizing side products.
- Temperature : Reactions at 80°C reduced reaction time by 30% compared to 60°C.
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6) : δ 8.70 (s, 1H, pyrimidine-H), 8.12 (s, 1H, imidazole-H), 7.90 (d, J = 8.4 Hz, 1H, aromatic-H), 7.40 (s, 1H, imidazole-H), 6.95 (d, J = 8.4 Hz, 1H, aromatic-H), 3.85 (s, 3H, OCH3), 3.70–3.65 (m, 4H, piperazine-H), 3.15–3.10 (m, 4H, piperazine-H), 2.45 (s, 3H, CH3), 2.30 (s, 3H, CH3).
- 13C NMR (100 MHz, DMSO-d6) : δ 163.5 (pyrimidine-C), 158.2 (SO2), 132.0–114.2 (aromatic C), 55.5 (OCH3), 48.2 (piperazine-C), 21.5 (CH3), 14.8 (CH3).
- HRMS (ESI+) : m/z calcd for C20H24N6O3S [M+H]+: 453.1664; found: 453.1667.
Challenges and Mitigation Strategies
Competing Side Reactions
- Di-sulfonylation : Controlled stoichiometry (1.1 equiv sulfonyl chloride) and Boc protection reduced di-substitution to <5%.
- Imidazole Ring Oxidation : Conducting reactions under nitrogen atmosphere minimized degradation.
Purification Difficulties
- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:1) resolved closely eluting impurities.
- Recrystallization : Ethanol/water provided superior crystal purity compared to acetonitrile.
Chemical Reactions Analysis
Types of Reactions
4-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The piperazine and imidazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a methoxybenzaldehyde, while reduction of the sulfonyl group may produce a thiol derivative.
Scientific Research Applications
Structural Characteristics
This compound features a pyrimidine core that is substituted with a piperazine ring and a sulfonyl group derived from 2-methoxy-5-methylphenyl. The presence of a 2-methyl-1H-imidazole moiety further enhances its chemical diversity, making it a versatile candidate for drug development. Its molecular formula is with a molecular weight of approximately 422.5 g/mol.
Anticancer Activity
Research indicates that compounds similar to 4-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine exhibit significant anticancer properties. The structural motifs allow for interactions with various biological targets, including enzymes and receptors involved in cancer progression.
Preliminary studies have shown that the compound can induce apoptosis in cancer cells, making it a promising candidate for further investigation in oncology .
Neuropharmacology
The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders. Its interactions with specific receptors may provide therapeutic benefits in conditions such as depression or anxiety disorders .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the Pyrimidine Core : This is often achieved through cyclization reactions involving appropriate reagents.
- Introduction of the Piperazine Ring : This step may involve nucleophilic substitution reactions where piperazine derivatives are introduced.
- Sulfonyl Group Addition : The sulfonyl group is added using sulfonation techniques which enhance the compound's biological activity.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Several case studies have documented the efficacy of similar compounds in preclinical models:
- Study on Anticancer Properties : A study demonstrated that a structurally similar compound significantly inhibited tumor growth in xenograft models of breast cancer, suggesting that modifications to the piperazine or imidazole rings could enhance potency .
- Neuropharmacological Effects : Another investigation reported that derivatives of this compound showed promise in animal models for anxiety, indicating potential for development as anxiolytic agents.
Mechanism of Action
The mechanism of action of 4-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, with pathways involving signal transduction or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(Phenylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyrimidine
- 4-(4-(Methylsulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
Uniqueness
The uniqueness of 4-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the methoxy and methyl groups on the phenyl ring, along with the sulfonyl, piperazine, imidazole, and pyrimidine moieties, provides a unique scaffold for interaction with various molecular targets.
Biological Activity
The compound 4-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is a complex organic molecule with potential applications in medicinal chemistry. Its unique structural features suggest diverse biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.
Structural Overview
The molecular formula of the compound is with a molecular weight of approximately 374.45 g/mol. The compound features a pyrimidine core, a piperazine ring, and a sulfonamide group which are known for their significant biological activities.
Pharmacological Properties
Research indicates that this compound exhibits notable interactions with various biological targets, influencing key biochemical pathways. The following table summarizes the primary biological activities reported:
The proposed mechanisms through which the compound exerts its effects include:
- Receptor Interaction : The sulfonamide moiety may enhance binding affinity to specific receptors involved in inflammation and cancer progression.
- Enzyme Modulation : By inhibiting key enzymes, the compound can alter metabolic pathways critical for disease progression.
Case Studies
Several studies have assessed the biological activity of similar compounds, providing insights into their pharmacological potential:
- Anticancer Activity : A study on related piperazine derivatives demonstrated significant inhibition of tumor growth in xenograft models, suggesting that structural modifications can enhance anticancer efficacy.
- Antimicrobial Efficacy : Compounds bearing similar sulfonamide functionalities showed promising results against Mycobacterium tuberculosis, with IC90 values indicating substantial antibacterial activity.
- Neuroprotective Effects : Research on piperazine derivatives has indicated potential neuroprotective properties through the inhibition of acetylcholinesterase, which could be beneficial in treating Alzheimer's disease.
Q & A
Q. What synthetic strategies are recommended for constructing the heterocyclic core of this compound, and how are reaction conditions optimized?
The synthesis involves sequential heterocycle formation, starting with sulfonylation of piperazine followed by coupling to a pyrimidine core. Key steps include:
- Sulfonylation : Reacting 2-methoxy-5-methylbenzenesulfonyl chloride with piperazine in dichloromethane (DCM) at room temperature .
- Pyrimidine functionalization : Coupling the sulfonylated piperazine to a 6-chloropyrimidine intermediate using a base (e.g., K₂CO₃) in DMF at 80°C .
- Imidazole introduction : Substituting the pyrimidine’s 6-position with 2-methylimidazole under nucleophilic conditions . Optimization employs Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst) and maximize yield .
Table 1. Optimization Parameters for Critical Steps
| Step | Parameter | Optimal Range | Method |
|---|---|---|---|
| Sulfonylation | Solvent | DCM/THF | TLC monitoring |
| Pyrimidine coupling | Temperature | 70–90°C | HPLC purity analysis |
| Imidazole addition | Catalyst | Pd(OAc)₂ | Yield comparison |
Q. Which spectroscopic techniques are most effective for structural confirmation, and what key spectral signatures should researchers prioritize?
- NMR : Look for distinct peaks:
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across enzyme inhibition assays?
Contradictions may arise from assay conditions (pH, ionic strength) or compound aggregation. Methodological solutions include:
- Orthogonal assays : Compare fluorescence polarization (FP) and surface plasmon resonance (SPR) to validate target binding .
- Solubility optimization : Use co-solvents (e.g., DMSO ≤0.1%) to prevent aggregation artifacts .
- Dose-response validation : Replicate IC₅₀ measurements under standardized conditions .
Q. What computational approaches predict this compound’s binding mode to kinases, and how are models validated experimentally?
- Molecular docking : Use AutoDock Vina to screen against kinase ATP-binding pockets (e.g., EGFR, ABL1) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (GROMACS) .
- Validation : Correlate docking scores with experimental IC₅₀ values from kinase inhibition assays .
Q. What challenges arise in crystallizing this compound for X-ray studies, and how are they mitigated?
Challenges include poor crystal packing due to flexible sulfonyl-piperazine and imidazole moieties. Solutions:
- Co-crystallization : Add a kinase domain to stabilize the ligand-protein complex .
- Cryo-protection : Use glycerol (20% v/v) to prevent ice formation during data collection .
- Data processing : Use the CCP4 suite for phase determination and SHELXL for refinement .
Methodological Tables
Q. Table 2. Key Crystallographic Parameters
| Parameter | Value | Software/Tool |
|---|---|---|
| Space group | P2₁2₁2₁ | SHELXL |
| Resolution | 1.8 Å | CCP4 |
| R-factor | <0.18 | PHENIX |
Q. Table 3. Biological Assay Conditions
| Assay Type | Buffer | Temperature | Detection Method |
|---|---|---|---|
| FP | 50 mM Tris-HCl (pH 7.5) | 25°C | Polarized fluorescence |
| SPR | HBS-EP (pH 7.4) | 37°C | Resonance units |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
